molecular formula C28H40F3N3O7 B14114636 butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone

butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone

Cat. No.: B14114636
M. Wt: 587.6 g/mol
InChI Key: WPPJJJUIDYHHSM-NATDTKDYSA-N
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Description

Butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone involves several steps, each requiring specific reagents and conditions

    Core Structure Formation: The initial step involves the formation of the cyclopentyl and naphthyridinyl cores. This can be achieved through cyclization reactions using appropriate starting materials and catalysts.

    Functional Group Introduction: The next step involves the introduction of the methoxyoxan, amino, and trifluoromethyl groups. This can be done through substitution reactions, where specific reagents are used to replace hydrogen atoms with the desired functional groups.

    Final Assembly: The final step involves the coupling of the core structure with butanedioic acid. This can be achieved through esterification or amidation reactions, depending on the desired final product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and efficient scaling up of the process.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Substitution reactions can be used to replace specific atoms or groups with different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically require acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. These reactions typically require anhydrous conditions.

    Substitution: Common reagents for substitution reactions include halogens and organometallic compounds. These reactions typically require specific solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

Butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methods.

    Biology: The compound can be used to study the effects of specific functional groups on biological activity. This can help researchers understand the structure-activity relationships of similar compounds.

    Medicine: The compound has potential applications in drug discovery and development. Its unique structure and functional groups make it a promising candidate for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials and chemicals. Its unique properties make it a valuable tool for developing new industrial processes and products.

Mechanism of Action

The mechanism of action of butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

Butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone can be compared with other similar compounds, such as:

    Butanedioic acid derivatives: These compounds share the butanedioic acid core but differ in their functional groups. The unique combination of functional groups in this compound gives it distinct properties and applications.

    Cyclopentyl derivatives: These compounds share the cyclopentyl core but differ in their functional groups. The presence of the methoxyoxan, amino, and trifluoromethyl groups in this compound gives it unique reactivity and biological activity.

    Naphthyridinyl derivatives: These compounds share the naphthyridinyl core but differ in their functional groups. The combination of the naphthyridinyl core with the other functional groups in this compound gives it unique properties and applications.

Properties

Molecular Formula

C28H40F3N3O7

Molecular Weight

587.6 g/mol

IUPAC Name

butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone

InChI

InChI=1S/C24H34F3N3O3.C4H6O4/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27;5-3(6)1-2-4(7)8/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/t18?,20?,21?,23-;/m0./s1

InChI Key

WPPJJJUIDYHHSM-NATDTKDYSA-N

Isomeric SMILES

CC(C)[C@@]1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O

Canonical SMILES

CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O

Origin of Product

United States

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